molecular formula C20H15FN4O3S B6558951 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1171853-68-1

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B6558951
CAS RN: 1171853-68-1
M. Wt: 410.4 g/mol
InChI Key: RNVXMZZLEVXJBB-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. The InChI string for the compound is InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in reactions monitored by thin layer chromatography plates coated with 0.2 mm silica gel 60 F 254 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s topological polar surface area is 70.2 Ų .

Mechanism of Action

Benzothiazole derivatives have been found to possess high inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential use in therapeutic intervention for Alzheimer’s disease .

Future Directions

Benzothiazole derivatives, including this compound, have shown promise in various fields, particularly in medicinal chemistry . Future research could focus on exploring their potential applications in more depth, as well as optimizing their synthesis processes .

properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-11-8-18(23-19(26)12-2-5-15-16(9-12)28-7-6-27-15)25(24-11)20-22-14-4-3-13(21)10-17(14)29-20/h2-5,8-10H,6-7H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVXMZZLEVXJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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